molecular formula C18H20N4O3 B2682851 (E)-2-methoxyethyl 5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941947-48-4

(E)-2-methoxyethyl 5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2682851
CAS RN: 941947-48-4
M. Wt: 340.383
InChI Key: ALOIEPZVADVKCT-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through various methods. For instance, the reaction of N-arylamides of acetoacetic acid with aromatic aldehyde and 3-amino-1,2,4-triazole derivatives has resulted in N,7-diaryl-5-methyl-4,7-dihydro-1,2,4-triazolo .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the substituents at various positions. For example, the crystal structure of a related compound, 5,7-diphenyl-7-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine, was found to be monoclinic .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can be complex and depend on the specific substituents present. For example, 6-Unsubstituted 7-R-4,7-dihydro-1,2,4-triazolo pyrimidines (R=H or Me) were synthesized via two pathways: (a) deacylation of the corresponding 5-acetyl Biginelli-like precursors in KOH/H2O and (b) reduction of the corresponding 1,2,4-triazolo pyrimidines using LiAlH4 .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines is not well understood and can vary depending on the specific compound and its biological target. Some [1,2,4]triazolo[1,5-a]pyrimidines have shown anti-tumor activities .

Future Directions

The future directions for research on [1,2,4]triazolo[1,5-a]pyrimidines could involve exploring more potent analogs of such structures . This could include modifications upon the [1,2,4]triazolo[1,5-a]pyrimidine scaffold by introducing functional groups into the C-2 and C-7 positions .

properties

IUPAC Name

2-methoxyethyl 5-methyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-13-16(17(23)25-11-10-24-2)15(22-18(21-13)19-12-20-22)9-8-14-6-4-3-5-7-14/h3-9,12,15H,10-11H2,1-2H3,(H,19,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOIEPZVADVKCT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C=CC3=CC=CC=C3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=NC=N2)N1)/C=C/C3=CC=CC=C3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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